Cilansetron vs. Alosetron: Male IBS-D Patient Efficacy (Phase III Clinical Trial Data)
In a 3-month, double-blind, placebo-controlled Phase III trial (N=692 subjects), cilansetron 2 mg TID demonstrated statistically significant efficacy in male IBS-D patients for both abdominal pain/discomfort relief and improvement in abnormal bowel habits. This contrasts with published data on alosetron, which showed no significant improvement over placebo in male IBS-D patients [1]. The responder rate for relief of abnormal bowel habits (including diarrhea and urgency) was 39% for cilansetron versus 17% for placebo in male subjects (p<0.001) [2].
| Evidence Dimension | Responder rate for relief of abnormal bowel habits in male IBS-D patients |
|---|---|
| Target Compound Data | Cilansetron: 39% responder rate |
| Comparator Or Baseline | Alosetron: No significant improvement over placebo reported; Cilansetron placebo: 17% responder rate |
| Quantified Difference | Cilansetron absolute improvement over placebo: 22 percentage points (p<0.001); Alosetron improvement over placebo: Not statistically significant |
| Conditions | 3-month double-blind placebo-controlled trial; 2 mg TID oral cilansetron; 205 male subjects (intent-to-treat) |
Why This Matters
This establishes cilansetron as the only 5-HT₃ antagonist with Phase III evidence of efficacy in male IBS-D patients, directly addressing an unmet therapeutic need unmet by alosetron.
- [1] WO 99/17755. 5-HT₃ Receptor Antagonists for Treatment of Non-Obstipative Female IBS Patients. Glaxo Group Ltd. Published April 15, 1999. View Source
- [2] Miner, P. et al. Cilansetron in irritable bowel syndrome with diarrhea predominance (IBS-D): Efficacy and safety in a 3-month US study. American Journal of Gastroenterology 99(10): S277, 2004. Abstract 850. DOI: 10.14309/00000434-200410001-00850 View Source
